(+)-Indacrinone

Description

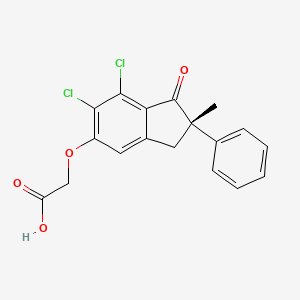

Structure

2D Structure

3D Structure

Properties

CAS No. |

57297-16-2 |

|---|---|

Molecular Formula |

C18H14Cl2O4 |

Molecular Weight |

365.2 g/mol |

IUPAC Name |

2-[[(2S)-6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl]oxy]acetic acid |

InChI |

InChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22)/t18-/m0/s1 |

InChI Key |

PRKWVSHZYDOZLP-SFHVURJKSA-N |

Isomeric SMILES |

C[C@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3 |

Canonical SMILES |

CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of + Indacrinone

Total Synthesis Approaches for Racemic Indacrinone (B1671820)

The synthesis of racemic indacrinone involves a multi-step sequence of classical organic reactions to construct the indanone core and introduce the necessary functional groups. wikipedia.orgsmolecule.com

Friedel-Crafts Acylation in Indacrinone Synthesis

The initial step in the synthesis of racemic indacrinone is a Friedel-Crafts acylation. wikipedia.orgsmolecule.com This reaction involves the acylation of 2,3-dichloroanisole (B143163) with phenylacetyl chloride. wikipedia.orgsmolecule.com This electrophilic aromatic substitution reaction introduces the phenylacetyl group onto the anisole (B1667542) ring, forming a key intermediate, 2,3-dichloro-4-phenylacetylanisole. wikipedia.org This reaction is a fundamental C-C bond-forming reaction in organic synthesis. rsc.org

Mannich Reaction in Intermediate Formation

Following the initial acylation, a variation of the Mannich reaction is employed. wikipedia.orgsmolecule.com This reaction utilizes tetramethyldiaminomethane, which serves as a source of formaldehyde (B43269) and dimethylamine (B145610). wikipedia.org The Mannich reaction is a three-component condensation involving an enolizable carbonyl compound, an amine, and a non-enolizable aldehyde. slideshare.netnih.govnumberanalytics.com In this specific synthesis, it leads to the formation of an aminomethyl derivative that is not isolated but proceeds to the next step. wikipedia.org

Intramolecular Cyclization Steps

An acid-catalyzed intramolecular cyclization is a critical step in forming the indanone core of indacrinone. wikipedia.orgsmolecule.com The intermediate formed from the Mannich-type reaction undergoes cyclization, often promoted by a strong acid like sulfuric acid, to yield the indanone ring structure. wikipedia.org Intramolecular Friedel-Crafts reactions are a common strategy for constructing cyclic systems. rsc.orgresearchgate.net

O-Demethylation Reactions

To introduce a phenolic hydroxyl group necessary for later functionalization, an O-demethylation reaction is performed. wikipedia.orgsmolecule.com This is typically achieved under acidic conditions, which cleaves the methyl ether of the anisole moiety to reveal the corresponding phenol. wikipedia.org This hydroxyl group is crucial for the subsequent alkylation steps.

Terminal Alkylation Steps

The final steps in the synthesis of racemic indacrinone involve two alkylation reactions. The first is the alkylation of the newly formed phenolic oxygen with iodoacetic acid. wikipedia.org The second is the alkylation at the α-position of the indanone carbonyl group with iodomethane (B122720) in the presence of a strong base like sodium hydride to complete the synthesis. wikipedia.org

Enantioselective Synthesis of (+)-Indacrinone and its Stereoisomers

The distinct pharmacological activities of the indacrinone enantiomers have driven the development of methods for their enantioselective synthesis. wikipedia.orgacs.org This allows for the specific production of the desired (+)-enantiomer.

A key breakthrough in the asymmetric synthesis of this compound was the development of a catalytic enantioselective alkylation using chiral phase-transfer catalysis. thieme-connect.comthieme-connect.com This method avoids the need for stoichiometric amounts of chiral auxiliaries. thieme-connect.comthieme-connect.com The reaction involves the methylation of an indanone precursor using a chiral phase-transfer catalyst derived from cinchona alkaloids. thieme-connect.comcaltech.edu

Classical Chiral Resolution Techniques

Classical chiral resolution is a widely used industrial method for separating enantiomers from a racemic mixture. This technique involves the reaction of the racemic compound with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by methods such as fractional crystallization. After separation, the desired enantiomer is recovered by breaking the salt.

Methods for the resolution of racemic indacrinone into its (+) and (-) enantiomers via the formation of diastereomeric salts have been developed and are described in patent literature. google.com This approach provides a viable, albeit less direct, pathway to obtaining the optically pure enantiomers compared to asymmetric synthesis. High-throughput screening methods are often employed to efficiently identify the optimal combination of resolving agents and crystallization solvents for such separations. acs.orgresearchgate.net

Asymmetric Catalytic Approaches

A landmark achievement in the synthesis of this compound was the development of an efficient, catalytic, enantioselective alkylation using chiral phase-transfer catalysis (PTC). acs.org This work, pioneered by researchers at Merck, represented the first truly effective catalytic asymmetric alkylation for an industrial application and marked a significant advancement in modern asymmetric PTC. unibo.itthieme-connect.com

The key step is the asymmetric methylation of the prochiral indanone precursor, 6,7-dichloro-5-methoxy-2-phenyl-1-indanone. acs.org The reaction is carried out in a biphasic system, typically toluene (B28343) and concentrated aqueous sodium hydroxide (B78521), using a chiral catalyst derived from Cinchona alkaloids. acs.orgscispace.com The catalyst, such as N-(p-(trifluoromethyl)benzyl)cinchoninium bromide, facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the indanone, and the resulting catalyst-enolate ion pair directs the incoming electrophile (methyl chloride) to attack from a specific face. acs.orgthieme-connect.com This ion pairing effectively blocks one face of the substrate, leading to high enantioselectivity. thieme-connect.comthieme-connect.com

The efficiency and selectivity of this reaction are highly dependent on several parameters. Research has shown that nonpolar solvents, lower temperatures, and high concentrations of sodium hydroxide (up to 50%) generally lead to higher enantiomeric excesses. thieme-connect.comthieme-connect.com Methyl chloride was found to be superior to other methyl halides in achieving high selectivity. acs.org This process was successfully implemented on a pilot plant scale, demonstrating its industrial viability. unibo.it

Table 1: Key Findings in the Asymmetric Synthesis of this compound via Chiral Phase-Transfer Catalysis

| Parameter | Observation | Reference |

|---|---|---|

| Catalyst | N-(p-(trifluoromethyl)benzyl)cinchoninium bromide | acs.org |

| Substrate | 6,7-Dichloro-5-methoxy-2-phenyl-1-indanone | acs.org |

| Reaction | Asymmetric Methylation | pnas.org |

| Enantiomeric Excess (ee) | Up to 92% ee (96% at 40% conversion) | acs.org |

| Key Conditions | Toluene/50% aq. NaOH, CH₃Cl, low temperature | acs.orgthieme-connect.comthieme-connect.com |

| Mechanism | Ion pairing between indanone anion and chiral catalyst | thieme-connect.comthieme-connect.com |

Organocatalysis, which utilizes small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in modern synthesis. While the chiral phase-transfer catalysis described above can be considered a type of organocatalysis, other distinct strategies have been applied to the synthesis of the indanone core, a key structural motif in indacrinone. unibo.itscispace.com

One such strategy involves the use of N-heterocyclic carbene (NHC) catalysts. For instance, chiral NHC catalysts have been shown to trigger intramolecular Michael additions of conjugated aldehydes to construct the indanyl skeleton with high enantioselectivity (up to 99% ee). rsc.org This approach relies on generating a nucleophilic enol intermediate (Umpolung reactivity) which then cyclizes to form the fused indane system. rsc.org

Another advanced organocatalytic method involves tandem reactions. A multicatalytic Morita-Baylis-Hillman-Michael tandem reaction has been developed for the asymmetric synthesis of complex oxa-spirocyclic indanone scaffolds from ninhydrin, nitroolefins, and aldehydes. nih.gov Although this produces an analog rather than indacrinone itself, it highlights the power of organocatalysis to construct complex, drug-like molecules based on the indanone framework. nih.gov These modern methodologies showcase the potential of organocatalysis to access chiral indanes, which are important precursors and structural motifs in medicinal chemistry. rsc.org

Synthetic Strategies for Indacrinone Analogs and Derivatives

The core structure of indacrinone has served as a template for the synthesis of various analogs and derivatives to explore structure-activity relationships. One area of investigation has been the modification of the carbonyl group on the indanone ring. A series of 3-oxo derivatives, specifically indan-1,3-diones, were synthesized. nih.gov These compounds were prepared to evaluate the impact of the additional carbonyl group on the compound's biological properties. nih.gov

Another strategy for creating derivatives involves coupling the indacrinone scaffold with other molecules, such as amino acids. New dipeptide indan-1-one derivatives have been synthesized by forming an amide bond between the acetic acid side chain of indacrinone and the amino group of α- or β-dipeptides. researchgate.net This approach creates hybrid molecules that merge the structural features of indacrinone with those of peptides.

Furthermore, the development of constrained analogs is a common strategy in medicinal chemistry to improve binding affinity to biological targets. ethernet.edu.et Indacrinone itself can be viewed as a rigid or constrained analog of the more flexible diuretic, ethacrynic acid. ethernet.edu.et This concept has been extended to the creation of other complex derivatives, such as the oxa-spirocyclic indanone scaffolds generated through organocatalytic tandem reactions, which introduce significant structural complexity and rigidity. nih.gov

Stereochemical Aspects and Enantiomeric Studies of Indacrinone

Stereogenic Center Analysis and Stereoisomer Nomenclature

Indacrinone (B1671820) possesses a single stereogenic center, also known as a chiral center, at the second carbon position of the indanone ring structure. wikipedia.orgchiralpedia.com This chirality means the molecule is non-superimposable on its mirror image, leading to the existence of two distinct enantiomers. wikipedia.orgcymitquimica.com These enantiomers are designated using both the (R/S) nomenclature system, which describes the absolute spatial configuration of the atoms around the chiral center, and the (+/-) notation, which indicates the direction in which each isomer rotates plane-polarized light. ontosight.ai

The two enantiomers of indacrinone are:

(S)-(+)-Indacrinone : The dextrorotatory isomer. ncats.ioncats.io

(R)-(-)-Indacrinone : The levorotatory isomer. ncats.ioncats.io

The IUPAC name for the racemic mixture is [(6,7-dichloro-2-methyl-1-oxo-2-phenyl-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid. wikipedia.org

Differential Biological Activities of Enantiomers in Preclinical Models

Preclinical investigations in various animal models have been crucial in revealing that the two enantiomers of indacrinone possess markedly different and specific biological activities. ncats.ioncats.io These studies demonstrated a clear separation of desired therapeutic actions between the (R)- and (S)-isomers. chiralpedia.com

Research in animal models, including rats, dogs, and chimpanzees, has consistently shown that the primary diuretic and natriuretic (sodium excretion) effects of indacrinone reside almost exclusively in the (R)-(-)-enantiomer. ncats.ioncats.iomedchemexpress.com This isomer acts as a potent loop diuretic, promoting the excretion of sodium and water. ncats.iosmolecule.com In contrast, the (S)-(+)-enantiomer is significantly less potent as a natriuretic agent, estimated to be 20 to 40 times weaker than its (R)-(-)-counterpart. ncats.ioncats.io Studies in rhesus monkeys also indicated stereoselective disposition, with the renal and plasma clearances of (R)-(-)-indacrinone being five to seven times greater than those of the (S)-(+)-enantiomer, which is consistent with its primary role in diuresis. nih.gov However, like many diuretics, the potent activity of the (R)-isomer can lead to the undesirable side effect of uric acid retention. wikipedia.orgwikipedia.org

The (S)-(+)-enantiomer of indacrinone is a potent uricosuric agent, meaning it promotes the excretion of uric acid. ncats.ioncats.io This activity was observed in preclinical studies, including those involving chimpanzees. medchemexpress.com The uricosuric effect of the (S)-(+)-isomer directly counteracts the uric acid retention caused by the (R)-(-)-diuretic isomer. wikipedia.orgwikipedia.org While both enantiomers exhibit some uricosuric activity, it is the predominant action of the (S)-(+)-form. nih.gov This complementary action, where one enantiomer mitigates an adverse effect of the other, is a notable feature of indacrinone. wikipedia.orgwikipedia.org

| Enantiomer | Primary Activity | Secondary Effect | Observed in Animal Models |

|---|---|---|---|

| (R)-(-)-Indacrinone | Potent Diuretic and Natriuretic | Uric acid retention | Rats, Dogs, Chimpanzees, Rhesus Monkeys ncats.ioncats.iomedchemexpress.comnih.gov |

| (S)-(+)-Indacrinone | Potent Uricosuric | Mild natriuresis at high doses | Chimpanzees ncats.ioncats.iomedchemexpress.com |

Therapeutic Eudysmic Ratio Considerations in Preclinical Development

The concept of the eudysmic ratio is used to quantify the difference in pharmacological activity between enantiomers. wikipedia.org It is typically calculated by dividing the activity (e.g., IC50 or EC50) of the less active isomer (distomer) by that of the more active isomer (eutomer). sct-asso.fr A high eudysmic ratio indicates a significant difference in the potency of the two enantiomers. sct-asso.fr

Preclinical development focused on finding the optimal ratio of the two enantiomers to achieve a balance between potent diuresis and a neutral or reduced effect on serum uric acid levels (isouricemia). wikipedia.orgnih.gov While a 1:1 racemic mixture was an initial consideration, studies suggested that this ratio was not optimal. wikipedia.org Research indicated that an ideal therapeutic outcome could be achieved with a non-racemic mixture, specifically a 9:1 ratio of the (S)-(+)-uricosuric enantiomer to the (R)-(-)-diuretic enantiomer, to produce an isouricemic diuretic effect. wikipedia.orgscribd.com This highlights a sophisticated approach in preclinical development, moving beyond the use of a single enantiomer or a simple racemate to create a fixed-ratio combination of enantiomers with a superior therapeutic profile. google.com

Molecular Mechanisms of Action of Indacrinone

Interaction with Renal Ion Transporters and Channels

The diuretic effect of (+)-Indacrinone stems from its targeted interactions with specific ion transport systems within the nephron, the functional unit of the kidney. Its primary activity is centered on the Loop of Henle, with additional effects noted in the distal tubule.

This compound is classified as a loop diuretic, exerting its principal effect on the thick ascending limb of the Loop of Henle. mdpi.com The mechanism of action at this site is the inhibition of the Na+/K+/2Cl− cotransporter, specifically the NKCC2 isoform, which is located on the apical membrane of the epithelial cells in this segment. mdpi.comresearchgate.net This transporter is responsible for reabsorbing approximately 25% of the filtered sodium chloride (NaCl) load from the tubular fluid back into the body. nih.govkhanacademy.org

By inhibiting the NKCC2, this compound blocks the simultaneous reabsorption of one sodium ion, one potassium ion, and two chloride ions. taylorandfrancis.comwikipedia.org This disruption of ion transport reduces the reabsorption of NaCl and diminishes the hypertonicity of the renal medulla. Consequently, the osmotic gradient that drives water reabsorption in other parts of the nephron is reduced, leading to an increase in the excretion of water and electrolytes, which is characteristic of potent diuretics. mdpi.comwikipedia.org The (R)-(+)-enantiomer of indacrinone (B1671820) is the eutomer, or the pharmacologically active form responsible for this diuretic effect. chiralpedia.com

Beyond its primary action in the Loop of Henle, studies indicate that indacrinone also influences solute transport in the diluting segments of the distal tubule. nih.gov Research conducted under conditions of maximal hydration demonstrated that indacrinone causes a significant fall in fractional free water clearance (CH2O). nih.gov This particular effect suggests an action on the distal portions of the nephron where the final dilution of urine occurs. nih.gov The reduction in free water clearance produced by indacrinone was comparable to that of ethacrynic acid, another loop diuretic, and notably greater than that caused by an equi-saluretic dose of hydrochlorothiazide (B1673439), a thiazide diuretic that acts primarily on the distal convoluted tubule. nih.gov These findings imply that indacrinone possesses a complex mechanism that includes properties common to both loop and thiazide-type diuretics, with a distinct action on the distal tubule's ability to reabsorb solutes. nih.govnih.gov

Cellular Electrophysiological Studies

Electrophysiological analyses using model epithelial tissues have provided deeper insight into the cellular mechanisms of this compound, particularly its influence on ion movement across cell membranes.

The stimulation of sodium influx by indacrinone is directly reflected in measurements of the short-circuit current (SCC) in cellular systems like the amphibian skin model. nih.gov The SCC is a measure of the net ion transport across an epithelium. Application of indacrinone to the epithelial surface resulted in a reversible stimulation of the short-circuit current. nih.gov Concurrently with the rise in SCC, a decrease in the total transepithelial conductance was observed when chloride was the predominant anion. nih.gov This suggests that while indacrinone enhances sodium conductance, it simultaneously reduces the conductance of chloride, possibly through a paracellular shunt pathway. nih.gov This dual action highlights a complex interaction with the electrophysiological properties of the epithelium.

Comparative Mechanistic Studies with Other Diuretic Classes (Non-Clinical Focus)

The mechanism of this compound is best understood when compared to other major classes of diuretics. While it is categorized as a loop diuretic, its actions exhibit a broader profile.

Like other loop diuretics such as furosemide (B1674285) and ethacrynic acid, indacrinone's primary mechanism is the inhibition of the Na+/K+/2Cl− cotransporter in the thick ascending limb of the Loop of Henle. mdpi.comresearchgate.net However, comparative studies reveal distinct differences.

In human studies comparing indacrinone with ethacrynic acid (a loop diuretic) and hydrochlorothiazide (a thiazide diuretic), indacrinone demonstrated properties of both classes. nih.gov During hydropenia (a state of water deprivation) with mannitol-induced diuresis, both indacrinone and ethacrynic acid caused a fall in fractional free-water reabsorption, a characteristic action of loop diuretics targeting the medullary diluting segment. nih.gov In contrast, hydrochlorothiazide increased free-water reabsorption under these conditions. nih.gov

However, during maximal water hydration, the reduction in fractional free-water clearance caused by indacrinone was similar in magnitude to that produced by both ethacrynic acid and hydrochlorothiazide, suggesting an additional site of action in the cortical diluting segment of the distal tubule, a site typically associated with thiazide diuretics. nih.govnih.gov Therefore, indacrinone is considered a long-acting diuretic that mechanistically shares properties with both loop diuretics and benzothiadiazines. nih.gov

Distinction from Thiazide Diuretics at Molecular Level

While sometimes sharing functional similarities in promoting diuresis, this compound and thiazide diuretics differ fundamentally in their molecular mechanisms, primary sites of action within the nephron, and effects on uric acid homeostasis.

The primary molecular target of thiazide diuretics, such as hydrochlorothiazide, is the Na+-Cl− cotransporter (NCC) located in the apical membrane of cells in the distal convoluted tubule (DCT). wikipedia.orgcvpharmacology.comnih.gov By inhibiting the NCC, thiazides block the reabsorption of sodium and chloride at this site. frontiersin.org In contrast, the main diuretic action of indacrinone, attributed to its (-)-enantiomer, stems from the inhibition of the Na+-K+-2Cl− cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, a characteristic it shares with other loop diuretics. mdpi.commdpi.com

A crucial distinction lies in their opposing effects on serum uric acid levels. Thiazide diuretics are known to cause hyperuricemia (an increase in serum uric acid) by enhancing urate reabsorption. nih.gov Conversely, the (+)-enantiomer of indacrinone is a potent uricosuric agent. ncats.io It promotes the excretion of uric acid, likely by inhibiting the urate transporter 1 (URAT1) in the proximal tubule, which is responsible for the reabsorption of uric acid from the glomerular filtrate back into the blood. mdpi.comresearchgate.net This leads to a decrease in serum uric acid levels. nih.gov

Studies in healthy individuals have demonstrated that while combinations of indacrinone's enantiomers can produce a natriuretic (sodium excretion) effect comparable to that of hydrochlorothiazide, their impact on uric acid is markedly different. nih.gov After seven days of administration, hydrochlorothiazide was observed to increase serum uric acid levels, whereas combinations of indacrinone enantiomers progressively decreased them. nih.gov

| Treatment | Primary Molecular Target | Primary Site of Action | Effect on Serum Uric Acid |

|---|---|---|---|

| Indacrinone | Na+-K+-2Cl− Cotransporter (NKCC2) | Thick Ascending Limb of Loop of Henle | Decreased |

| Hydrochlorothiazide | Na+-Cl− Cotransporter (NCC) | Distal Convoluted Tubule | Increased |

Comparison with Furosemide and Ethacrynic Acid Mechanisms

As a loop diuretic, the diuretic action of this compound is mechanistically similar to that of furosemide and ethacrynic acid. All three compounds exert their primary effect by inhibiting the Na+-K+-2Cl− cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. mdpi.commdpi.com This inhibition disrupts the reabsorption of a significant portion of filtered sodium chloride, leading to potent diuresis.

Despite this shared primary mechanism, a key pharmacological difference is indacrinone's effect on uric acid excretion. Furosemide and ethacrynic acid, like most loop diuretics, can cause retention of uric acid, potentially leading to hyperuricemia. ncats.io In contrast, the racemic mixture of indacrinone tends to decrease serum uric acid concentrations and increase uric acid clearance, a property attributed to its (+)-enantiomer. chiralpedia.comncats.io

Further research has highlighted differences in their effects on water clearance. In studies conducted under maximal hydration, indacrinone was shown to cause a substantial reduction in fractional free water clearance (CH₂O), a measure of the kidney's ability to excrete water free of solutes. nih.gov The magnitude of this reduction was comparable to that produced by an equi-saluretic dose of ethacrynic acid and significantly greater than that caused by hydrochlorothiazide, confirming indacrinone's action in the diluting segments of the nephron, characteristic of loop diuretics. nih.gov At its peak effect, indacrinone significantly increased the fractional clearance of urate, a stark contrast to the effects typically observed with furosemide. ncats.ionih.gov

| Parameter | This compound | Furosemide | Ethacrynic Acid |

|---|---|---|---|

| Primary Molecular Target | Na+-K+-2Cl− Cotransporter (NKCC2) | Na+-K+-2Cl− Cotransporter (NKCC2) | Na+-K+-2Cl− Cotransporter (NKCC2) |

| Effect on Uric Acid Clearance | Increased chiralpedia.comncats.ionih.gov | Decreased or transient effect ncats.io | Not typically uricosuric |

| Onset and Duration of Action | Slower onset, longer duration than furosemide chiralpedia.comncats.io | Rapid onset, shorter duration | Rapid onset |

Preclinical Pharmacodynamic Investigations of Indacrinone

In Vitro Pharmacological Characterization

In vitro studies are crucial for elucidating the pharmacological profile of a drug candidate by examining its effects on specific biological targets and cellular functions in a controlled laboratory setting. These investigations for (+)-Indacrinone have provided valuable insights into its mechanisms of action at the molecular and cellular levels.

Enzyme Inhibition Assays

Enzyme inhibition assays are performed to determine the ability of a compound to interfere with the activity of specific enzymes. Research has shown that Indacrinone (B1671820) and its derivatives can inhibit certain enzymes. For instance, studies have explored the inhibitory effects of indanone-chalcone hybrids, which are structurally related to Indacrinone, on human carboxylesterase 2 (hCES2A), an enzyme involved in the hydrolysis of various drugs. nih.gov These studies demonstrated that certain hybrids exhibited potent and selective inhibition of hCES2A. nih.gov The inhibition kinetics were determined to be of a mixed type, with a calculated inhibition constant (Ki) of 0.068 μM for the most potent compound. nih.gov

Receptor Binding Studies

Receptor binding studies assess the affinity of a drug for specific receptors. Investigations into this compound have revealed its interaction with the peripheral-type benzodiazepine (B76468) receptor (PBR) in rat kidney membranes. nih.gov In these studies, this compound was shown to inhibit the binding of a specific ligand, R05-4864, to the PBR with a 50% inhibitory concentration (IC50) of 42 microM. nih.gov The inhibition was found to be stereoselective. nih.gov Further analysis indicated that Indacrinone inhibits R05-4864 binding by reducing the dissociation constant (Kd), without affecting the maximum binding capacity. nih.gov

In Vitro Cellular Response Studies (e.g., Hepatocyte Viability in Research Context)

The effect of this compound on cellular responses has been evaluated in various cell types. In studies using isolated rat hepatocytes, Indacrinone was shown to decrease cell viability in a dose-dependent manner. nih.govnih.gov One study found that at a concentration of 1 mM, Indacrinone caused a loss of cell viability as determined by the lactate (B86563) dehydrogenase (LDH) latency test. nih.gov Another study confirmed that Indacrinone decreased hepatocyte viability, although it did not affect the glutathione (B108866) content in the cells. nih.gov

In a different context, the effects of Indacrinone on human trabecular meshwork (HTM) cells, which are relevant to glaucoma, were investigated. arvojournals.org These studies showed that Indacrinone induced changes in cell shape. arvojournals.org However, unlike some other compounds, it did not alter the β-tubulin staining pattern, suggesting a mechanism of action that does not involve microtubule disruption. arvojournals.org The cell shape changes induced by Indacrinone were found to be reversible within 24 hours after the removal of the compound. arvojournals.org

Animal Model Studies for Pharmacodynamic Profiling

Animal models are indispensable for understanding the pharmacodynamic effects of a drug in a whole, living organism. Various animal species have been used to characterize the physiological and biochemical responses to this compound.

Rodent Models for Renal Function Analysis (e.g., Rat, Mouse)

Rodent models, particularly rats and mice, have been instrumental in defining the diuretic and saluretic (salt-excreting) properties of Indacrinone. medchemexpress.comresearchgate.net Studies in rats have demonstrated that Indacrinone possesses pronounced saluretic activity. medchemexpress.commedchemexpress.com Research has also indicated that the (+)-enantiomer of Indacrinone acts in the 'cortical diluting segment' or early distal tubule of the nephron. karger.com

In mice, the excretion of Indacrinone has been studied. medchemexpress.com Following oral or intravenous administration, the compound and its metabolites are excreted in both urine and feces. medchemexpress.com

Non-Rodent Models for Biochemical and Physiological Response (e.g., Dog, Chimpanzee)

Studies in non-rodent models have further characterized the pharmacodynamic profile of Indacrinone. In dogs, Indacrinone has been shown to have pronounced saluretic activity. medchemexpress.commedchemexpress.com It has also been observed to inhibit chloride transport in the dog's tracheal epithelium. physiology.org In urate-loaded dogs, intravenous administration of Indacrinone did not have a significant effect on the fractional excretion of urate at doses that caused natriuresis. researchgate.net

Chimpanzees have also been used to study the effects of Indacrinone. medchemexpress.commedchemexpress.com In this species, the compound exhibits both uricosuric (uric acid-excreting) and saluretic activities. medchemexpress.commedchemexpress.com

Microperfusion Studies for Site-Specific Nephron Action

Microperfusion studies have been instrumental in elucidating the precise sites of action of the enantiomers of indacrinone within the nephron. These investigations, conducted in vivo on individual tubular segments of the rat kidney, have provided direct evidence for the differential effects of this compound and (-)-indacrinone (B14640750) on ion transport.

In the loop of Henle, both the (+)- and (-)-enantiomers, when introduced into the tubular perfusion fluid, were found to inhibit the reabsorption of sodium and potassium. nih.gov However, the (-)-enantiomer demonstrated a significantly greater inhibitory effect in this segment compared to the (+)-enantiomer. nih.gov While neither form of the drug completely blocked sodium reabsorption in the loop, the (-)-enantiomer was potent enough to abolish potassium reabsorption on average and, in some instances, induce a net secretion of potassium. nih.gov

Conversely, in the distal tubule, both enantiomers effectively inhibited the net reabsorption of sodium. nih.gov Notably, neither the (+) nor the (-) form of indacrinone had an impact on the baseline level of potassium secretion in this segment. nih.gov These findings from microperfusion studies directly confirm that the natriuretic (sodium-excreting) effect of indacrinone is attributable to its actions at sodium transport sites located in both the loop of Henle and the distal tubule. nih.gov

Further research using urinary clearance techniques in humans has corroborated and expanded upon these findings, suggesting that the (+)-enantiomer of indacrinone primarily acts in the 'cortical diluting segment' or early distal tubule. karger.com This is in contrast to the (-)-enantiomer, which, like ethacrynic acid, appears to exert its main natriuretic effect in the medullary portion of the thick ascending limb of Henle's Loop. karger.com

The differential effects of the enantiomers on cation transport in distinct parts of the nephron suggest that the underlying cellular mechanisms influenced by the drug may vary between the loop of Henle and the distal tubule. nih.gov Specifically, the uricosuric (uric acid-excreting) properties of both enantiomers are thought to originate from their action at sites in the proximal portion of the renal tubule that regulate urate reabsorption. google.com

Table 1: Effect of this compound and (-)-Indacrinone on Sodium and Potassium Transport in the Loop of Henle (Microperfusion in vivo)

| Compound | Concentration | Effect on Sodium Reabsorption | Effect on Potassium Reabsorption |

| This compound | 5 x 10-4 M | Inhibition | Inhibition |

| (-)-Indacrinone | 5 x 10-4 M | Significant Inhibition | Abolished; potential for net secretion |

Table 2: Effect of this compound and (-)-Indacrinone on Sodium and Potassium Transport in the Distal Tubule (Microperfusion in vivo)

| Compound | Concentration | Effect on Sodium Reabsorption | Effect on Potassium Secretion |

| This compound | 5 x 10-4 M | Inhibition | No effect |

| (-)-Indacrinone | 5 x 10-4 M | Inhibition | No effect |

Metabolism and Disposition in Experimental Models

Identification and Characterization of Indacrinone (B1671820) Metabolites

The biotransformation of Indacrinone leads to the formation of several metabolites, with one major metabolite and several other trace metabolites identified.

Major Metabolites (e.g., 4'-hydroxyindacrinone)

The primary metabolite of Indacrinone in species such as the chimpanzee and rhesus monkey is 4'-hydroxyindacrinone. psu.edu This metabolite is formed through the hydroxylation of the parent compound. psu.edunih.gov In rhesus monkeys, this major metabolite accounts for a significant portion of the administered dose recovered in urine. psu.edunih.gov For instance, after intravenous administration of the enantiomers of Indacrinone-14C, the total urinary recovery of the unchanged drug and its 4'-hydroxy metabolite was approximately 70% of the dose. psu.edunih.gov

Trace Metabolites (e.g., reduction of carbonyl, side chain cleavage, O-methylation)

In addition to the major 4'-hydroxy metabolite, several trace metabolites of Indacrinone have been identified in preclinical studies. psu.edu These minor metabolic pathways include:

Reduction of the carbonyl group: This leads to the formation of the 1α-hydroxy analog. psu.edu

Side chain cleavage: This metabolic process results in the breaking of the acetic acid side chain. psu.edu

O-methylation: This involves the methylation of the 4'-hydroxyindacrinone metabolite. psu.edu

Enzymatic Pathways of Metabolism in Preclinical Species (In Vitro and In Vivo Models)

The metabolism of Indacrinone is mediated by specific enzyme systems, primarily involving cytochrome P450 enzymes and conjugation reactions.

Cytochrome P450 Enzyme Involvement

Cytochrome P450 (CYP) enzymes play a crucial role in the phase I metabolism of Indacrinone, particularly in the hydroxylation reaction that produces the major metabolite, 4'-hydroxyindacrinone. nih.gov CYP enzymes are a superfamily of monooxygenases that are central to the metabolism of a wide array of xenobiotics, including many drugs. nih.govdynamed.com The specific CYP isoforms involved in Indacrinone metabolism have been a subject of investigation to understand inter-species differences and potential drug-drug interactions. scispace.comsci-hub.se The process of hydroxylation, a key reaction catalyzed by CYPs, involves the insertion of an oxygen atom into the substrate molecule. dynamed.com

Conjugation Reactions

While hydroxylation is a primary metabolic pathway, conjugation reactions represent a potential phase II metabolic route for Indacrinone and its metabolites. However, studies in rhesus monkeys have shown no evidence of glucuronide or sulfate (B86663) conjugates of the Indacrinone enantiomers or their 4'-hydroxy metabolites in urine. nih.gov This suggests that in this particular species, conjugation may not be a significant pathway for the elimination of Indacrinone. It is important to note that conjugation reactions, such as glucuronidation, are common for many drugs and can lead to the formation of more water-soluble compounds that are more easily excreted. scispace.com

Stereoselective Disposition and Metabolic Clearance in Animal Models

A key feature of Indacrinone's pharmacology is the stereoselectivity observed in its disposition and metabolic clearance. psu.edunih.gov This means that the two enantiomers, (+)-Indacrinone and (-)-Indacrinone (B14640750), are handled differently by the body.

Studies in rhesus monkeys have demonstrated significant stereoselectivity in the pharmacokinetics of both the parent drug and its major metabolite. psu.edunih.gov Following intravenous administration of the individual enantiomers, the plasma concentrations of the (+)-enantiomer were found to be approximately seven times greater than those of the (-)-enantiomer. psu.edunih.gov This difference is reflected in their clearance rates, with the renal and plasma clearances of the (-)-enantiomer being five to seven times greater than those of the (+)-enantiomer. psu.edunih.gov

Similar stereoselectivity was observed for the 4'-hydroxyindacrinone metabolite. The area under the plasma concentration-time curve (AUC) for the (+)-metabolite was about 27 times greater than that for the (-)-metabolite. psu.edunih.gov Consequently, the renal and plasma clearances of the (-)-metabolite were approximately 25-fold higher than those of the (+)-metabolite. psu.edunih.gov

This stereoselective disposition has important implications for the pharmacological activity of Indacrinone, as the enantiomers possess different diuretic and uricosuric properties. ncats.iowikipedia.orgchiralpedia.com The differing metabolic and clearance profiles contribute to the distinct pharmacological effects of each enantiomer. nih.gov

Table of Pharmacokinetic Parameters of Indacrinone Enantiomers and their Major Metabolites in Rhesus Monkeys psu.edunih.gov

| Compound | AUC (Area Under the Curve) | Renal Clearance | Plasma Clearance |

| This compound | ~7-fold greater than (-)-enantiomer | Lower than (-)-enantiomer | Lower than (-)-enantiomer |

| (-)-Indacrinone | Lower than (+)-enantiomer | 5-7 times greater than (+)-enantiomer | 5-7 times greater than (+)-enantiomer |

| (+)-4'-hydroxyindacrinone | ~27-fold greater than (-)-metabolite | Lower than (-)-metabolite | Lower than (-)-metabolite |

| (-)-4'-hydroxyindacrinone | Lower than (+)-metabolite | ~25-fold higher than (+)-metabolite | ~25-fold higher than (+)-metabolite |

Excretion Pathways in Experimental Animals

The elimination of this compound and its related compounds occurs through various pathways, with notable differences observed across various animal models. The primary routes of excretion are through urine and feces, with biliary excretion also playing a role.

Studies in rhesus monkeys using radiolabeled enantiomers of indacrinone (indacrinone-¹⁴C) have provided specific insights into its excretion. Following intravenous administration, the total urinary recovery of the unchanged drug and its primary metabolite, 4'-hydroxyindacrinone, accounted for 70% of the administered dose for both the (+) and (-) enantiomers. nih.gov This indicates that renal excretion is a major pathway for the elimination of indacrinone and its metabolites in this species. nih.gov Notably, there was no evidence of glucuronide or sulfate conjugates in the urine of these monkeys. nih.gov

Research on the racemic mixture of indacrinone (MK-196) in rats, dogs, and monkeys has highlighted species-specific differences in excretion routes. nih.gov Fecal excretion was the main route of elimination in dogs (approximately 80%) and rats (approximately 94%). nih.gov In contrast, monkeys eliminated the majority of the dose (around 60%) through the urine. nih.gov The predominant compounds found in urine and feces were the intact drug and its glucuronide conjugate. nih.gov In dog bile, three minor metabolites were also identified. nih.gov

The following tables summarize the excretion data for indacrinone and its enantiomers in different experimental animal models.

Table 1: Urinary and Fecal Excretion of Racemic Indacrinone (MK-196) in Experimental Animals

| Animal Model | Urinary Excretion (% of Dose) | Fecal Excretion (% of Dose) | Primary Compounds Excreted | Source |

| Rat | ~6% | ~94% | Intact drug and its glucuronide | nih.gov |

| Dog | ~20% | ~80% | Intact drug and its glucuronide | nih.gov |

| Monkey | ~60% | ~40% | Intact drug and its glucuronide | nih.gov |

Table 2: Urinary Excretion of Indacrinone Enantiomers in Rhesus Monkeys

| Enantiomer | Total Urinary Recovery (% of Dose) | Form in Urine | Source |

| This compound | 70% | Unchanged drug and 4'-hydroxyindacrinone | nih.gov |

| (-)-Indacrinone | 70% | Unchanged drug and 4'-hydroxyindacrinone | nih.gov |

Structure Activity Relationship Sar Studies of Indacrinone and Its Analogs

Impact of Structural Modifications on Enantiomeric Activity

The (+)-enantiomer of indacrinone (B1671820) is primarily responsible for the drug's uricosuric activity, promoting the excretion of uric acid. ncats.io Conversely, the (-)-enantiomer is a potent diuretic, significantly more powerful in promoting salt and water excretion than its counterpart. ncats.iogoogle.com Research has shown that the natriuretic potency of the (-)-enantiomer is 20 to 40 times greater than that of the (+)-enantiomer. ncats.iogoogle.com

This distinct separation of activities between the enantiomers presents a unique therapeutic opportunity. While the potent diuretic action of the (-)-enantiomer is desirable for treating conditions like edema, it can also lead to the undesirable side effect of hyperuricemia (elevated uric acid levels) with chronic use. google.com The co-administration of the (+)-enantiomer, with its uricosuric properties, can counteract this effect. chiralpedia.com Studies have explored different ratios of the enantiomers to optimize the balance between diuresis and uricosuria, with a 9:1 mixture of the (+) to (-) enantiomer showing potential for optimal therapeutic value. chiralpedia.comgoogle.com

The structural basis for this enantiomeric differentiation lies in the three-dimensional arrangement of the molecule and its interaction with biological targets. The specific orientation of the substituents on the chiral carbon atom dictates the binding affinity and efficacy at the respective sites of action for diuresis and uric acid transport.

Table 1: Enantiomeric Activity of Indacrinone

| Enantiomer | Primary Activity | Relative Natriuretic Potency |

|---|---|---|

| (+)-Indacrinone | Uricosuric | 1x |

| (-)-Indacrinone (B14640750) | Diuretic | 20-40x |

Correlation Between Chemical Structure and Ion Transporter Binding

The diuretic effect of indacrinone and other loop diuretics is achieved through the inhibition of ion transporters in the kidney, specifically the Na+-K+-2Cl- cotransporter (NKCC). revistanefrologia.comgoogle.com The chemical structure of these compounds is critical for their binding to and inhibition of these transporters.

Indacrinone belongs to a class of non-sulfonamide carboxylic acid diuretics. nih.govresearchgate.net The presence of the carboxylic acid group is a key feature for the interaction of these diuretics with the chloride binding site on the cotransporter. revistanefrologia.com It is proposed that the carboxylate anion (R-COO-) competes with chloride ions (Cl-) for a common anionic receptor site on the transporter protein. revistanefrologia.com

SAR studies on various loop diuretics have revealed the importance of specific structural moieties for their inhibitory potency. For instance, in the class of 5-sulfamoylbenzoic acid derivatives like furosemide (B1674285) and bumetanide, the sulfamoyl group is a critical component for high-affinity binding. researchgate.net While indacrinone lacks a sulfamoyl group, its indanone ring and the attached oxyacetic acid side chain provide the necessary structural and electronic features to interact with the transporter.

SAR of Indacrinone Analogs for Specific Biochemical Activities

Research has explored indanone derivatives as potential therapeutic agents for various conditions, including:

Anticancer agents: The rigid structure of the indanone ring has been utilized as a scaffold for developing compounds with antiproliferative activity. researchgate.net

Anti-inflammatory agents: Certain indanone derivatives have shown potential as anti-inflammatory compounds. researchgate.net

Cholinesterase inhibitors: In the context of Alzheimer's disease, indanone derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov SAR studies on these derivatives revealed that the nature of amine substituents and the presence of a double bond in the linker region significantly influenced their inhibitory potency against AChE and BChE. nih.gov For example, compounds with a dimethylamine (B145610) group were found to be more potent inhibitors. nih.gov

Antiviral agents: The 1-indanone (B140024) core is present in natural products with antiviral properties, and this has inspired the synthesis of novel indanone derivatives as potential antiviral agents. researchgate.net

These studies highlight the versatility of the indanone scaffold and how modifications to its structure can lead to compounds with diverse and specific biochemical activities.

Table 2: Investigated Biochemical Activities of Indanone Derivatives

| Derivative Class | Target/Activity | Key SAR Findings |

|---|---|---|

| Indanone-aminopropoxy benzylidenes | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition | The type of amine substituent (dimethylamine > piperidine (B6355638) > morpholine) and the presence of a C=C double bond influenced inhibitory potency. nih.gov |

Xanthones, which have a dibenzo-γ-pyrone scaffold, are another class of compounds that have been investigated for diuretic and uricosuric activities, similar to indacrinone. mdpi.comnih.gov The structural similarity, particularly the presence of a carboxylic acid group in some derivatives, allows for interaction with similar biological targets.

Studies on carboxyxanthone derivatives have identified compounds with balanced diuretic and uricosuric effects. mdpi.com In some cases, these synthetic xanthone (B1684191) derivatives have demonstrated a better balance of these activities when compared to indacrinone. mdpi.com This suggests that the xanthone scaffold can be a viable alternative to the indanone ring for developing multifunctional renal agents.

The biological activity of xanthone derivatives is highly dependent on the nature and position of various substituents on the tricyclic core. nih.goveurekaselect.com This allows for extensive SAR studies to fine-tune the desired pharmacological profile, whether it be for antitumor, anti-inflammatory, or diuretic purposes. mdpi.comeurekaselect.com The ability to synthesize a wide variety of xanthone analogues provides a rich platform for discovering new bioactive compounds. mdpi.comresearchgate.net

Analytical Methodologies for Research Applications of Indacrinone

Chromatographic Methods for Enantiomeric Separation and Purity Assessment

Chromatographic techniques are fundamental in the study of chiral molecules like indacrinone (B1671820), enabling the separation of its enantiomers, which is critical due to their differing pharmacological effects. u-szeged.huchiralpedia.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal methods utilized for this purpose. researchgate.netacs.org

High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioselective separation of indacrinone. mdpi.comnih.gov The choice of CSP and mobile phase is critical for achieving effective resolution of the (+) and (-) enantiomers.

Polysaccharide-Based CSPs: Research has demonstrated the effectiveness of polysaccharide-based CSPs for the enantioseparation of indacrinone and its structural analogs. nih.gov Columns such as Chiralpak IB, Chiralpak IC, and Chiralpak ID have been successfully used in the normal-phase mode. nih.gov

Chiralpak IC has shown particular utility, providing excellent enantioseparation for a range of 1-indanone (B140024) derivatives, including indacrinone, when used with a mobile phase of n-hexane/2-propanol (90/10, v/v). nih.gov

The separation mechanism on these polysaccharide-based phases is primarily enthalpy-controlled, as indicated by thermodynamic studies. nih.gov Van't Hoff plots, which are linear over a range of temperatures (e.g., 25-40°C), confirm that the separation mechanism remains consistent within this range. nih.gov

Other CSPs: While polysaccharide derivatives are common, other types of CSPs, such as protein-based (e.g., Chiral-AGP) and cyclodextrin-based (e.g., Cyclobond I 2000 RSP), have been used for the chiral separation of other pharmaceuticals and may have applications for indacrinone. nih.gov The choice often depends on the specific analytical challenge, such as analysis in complex biological matrices. nih.gov

Mobile Phase and Temperature Effects: The mobile phase composition significantly influences retention and enantioselectivity. For polysaccharide-based CSPs, typical mobile phases include mixtures of n-hexane with an alcohol like 2-propanol or ethanol. nih.gov Temperature is another key parameter; satisfactory separation is often achieved at ambient temperatures. nih.gov

Table 1: HPLC Conditions for Enantiomeric Separation of Indacrinone Analogs

| Parameter | Condition | Source |

| Columns | Chiralpak IB, Chiralpak IC, Chiralpak ID | nih.gov |

| Optimal Column | Chiralpak IC | nih.gov |

| Mobile Phase | n-Hexane/2-Propanol (90/10, v/v) | nih.gov |

| Alternative Mobile Phase | n-Hexane/Ethanol | nih.gov |

| Mode | Normal-Phase | nih.gov |

| Temperature Range Studied | 25-40°C | nih.gov |

Gas chromatography (GC) offers a high-resolution alternative for the analysis of indacrinone, particularly for its quantitation in biological fluids. nih.gov Due to the low volatility of indacrinone, derivatization is a necessary step prior to analysis.

Derivatization and Detection: A common derivatization strategy involves the conversion of the carboxylic acid group of indacrinone to its methyl ester using a reagent like diazomethane. nih.gov This increases the compound's volatility, making it suitable for GC analysis.

For detection, two primary methods are used:

Flame-Ionization Detector (FID): Provides good sensitivity, capable of detecting concentrations down to 1.0 µg/mL in plasma. nih.gov

63Ni-Electron-Capture Detector (ECD): Offers significantly higher sensitivity, with detection limits as low as 2.5 ng. nih.gov This level of sensitivity is adequate for analyzing samples from therapeutic studies. nih.gov

The use of an internal standard, such as (6,7-dichloro-2-cyclopentyl-2-methyl-1-oxo-5-indanyloxy)acetic acid, is employed to ensure accuracy and precision in quantitative methods. nih.gov Chiral stationary phases for GC, often based on amino acid derivatives or modified cyclodextrins, are available and used for the separation of enantiomers of various compounds. nih.gov

Table 2: GC Method Parameters for Indacrinone Quantitation

| Parameter | Detail | Source |

| Sample Types | Plasma, Urine | nih.gov |

| Derivatization Agent | Diazomethane (to form methyl ester) | nih.gov |

| Detector (Standard Sensitivity) | Flame-Ionization Detector (FID) | nih.gov |

| Detector (High Sensitivity) | 63Ni-Electron-Capture Detector (ECD) | nih.gov |

| FID Sensitivity | 1.0 µg/mL (in plasma) | nih.gov |

| ECD Sensitivity | 2.5 ng | nih.gov |

| Internal Standard | (6,7-dichloro-2-cyclopentyl-2-methyl-1-oxo-5-indanyloxy)acetic acid | nih.gov |

Spectroscopic Techniques for Structural Elucidation of Metabolites (in Research)

Spectroscopic methods are indispensable for identifying the chemical structures of indacrinone metabolites formed during in vivo and in vitro studies. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools used for this purpose.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone technique for the identification and profiling of drug metabolites. mdpi.comdntb.gov.ua Studies on indacrinone have identified several metabolites in species such as dogs and monkeys. nih.gov

Identified Metabolites: The primary metabolic pathways for indacrinone include hydroxylation and glucuronidation. Key metabolites that have been characterized include:

(6,7-dichloro-2-(4-hydroxyphenyl)-2-methyl-2-oxo-5-indanyloxy)acetic acid (II): A ring-hydroxylated metabolite found in chimpanzee, human, monkey, and dog samples. nih.govnih.gov

(l,7-dichloro-1alpha-hydroxy-2-methyl-2-phenyl-5-indanyloxy)acetic acid (I) nih.gov

2-methyl-2-phenyl-5-hydroxy-6,7-dichloro-1-indanone (III) nih.gov

Glucuronide conjugate of indacrinone: A major component of radioactivity found in urine, plasma, and feces. nih.gov

Tandem mass spectrometry (MS/MS) is crucial for generating fragment ions from a selected parent ion, providing structural information that helps to pinpoint the site of metabolic modification (e.g., the position of hydroxylation on the phenyl ring).

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of novel compounds and for determining the optical purity of chiral substances. core.ac.ukresearchgate.net

Optical Purity Determination: Proton NMR (¹H NMR) spectroscopy, in conjunction with chiral lanthanide shift reagents, has been utilized to determine the optical purity of indacrinone. core.ac.uksmolecule.comacs.org These reagents form diastereomeric complexes with the enantiomers, causing the NMR signals of the enantiomers (for example, the protons of the α-methyl group) to resonate at different chemical shifts, allowing for their integration and quantification. researchgate.net

Structural Elucidation: For metabolite identification, NMR provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net While MS/MS can suggest the mass of a metabolite and its fragments, NMR is often required to confirm the precise location of a functional group, such as the hydroxyl group in hydroxylated metabolites. Two-dimensional (2D) NMR experiments can establish connectivity between protons and carbons, providing definitive structural proof.

In Vitro and In Vivo Quantitation Methods for Research Samples

Accurate quantitation of (+)-indacrinone and its enantiomer in biological samples is vital for pharmacokinetic and metabolic studies. chiralpedia.comnih.govdntb.gov.ua This requires sensitive and specific analytical methods capable of measuring low concentrations in complex matrices like plasma and urine.

Sample Preparation: Before analysis, samples typically undergo an extraction procedure to isolate the analyte from interfering biological components. A common approach for indacrinone is liquid-liquid extraction. This involves:

Acidifying the biological sample (e.g., plasma) to pH 1. nih.gov

Extracting the acidic compounds into an organic solvent like benzene (B151609). nih.gov

Back-extracting the compounds into an aqueous sodium hydroxide (B78521) solution. nih.gov

Re-acidifying and extracting into a final organic solvent such as methylene (B1212753) chloride. nih.gov

Quantitative Techniques:

Gas Chromatography-Electron Capture Detection (GC-ECD): As described previously, this method provides high sensitivity for quantifying indacrinone in plasma and urine after derivatization, with excellent recovery rates (e.g., 98.8% in plasma). nih.gov

Radioimmunoassay (RIA): Specific radioimmunoassays have been developed for the individual enantiomers of indacrinone and their phenolic metabolites. This technique offers high sensitivity and specificity, making it suitable for pharmacokinetic studies where distinct analysis of each enantiomer is required.

LC-MS/MS: This is the modern standard for quantitative bioanalysis due to its high sensitivity, specificity, and throughput. While specific LC-MS/MS methods for indacrinone are not detailed in the provided context, the technique is widely applied for chiral drug analysis and would be the method of choice in contemporary research. acs.org

Table 3: Comparison of Quantitative Methods for Indacrinone

| Method | Sample Preparation | Sensitivity | Application | Source |

| GC-ECD | Liquid-Liquid Extraction, Derivatization | High (2.5 ng) | Quantitation in plasma and urine | nih.gov |

| Radioimmunoassay (RIA) | Specific to assay protocol | Very High | Enantiomer-specific quantitation of parent drug and metabolites | |

| LC-MS/MS | Solid-Phase or Liquid-Liquid Extraction | Very High | Modern standard for quantitation in pharmacokinetic studies | mdpi.comacs.org |

Theoretical and Computational Chemistry Analyses of Indacrinone

Molecular Docking and Binding Affinity Predictions with Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. patsnap.com Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of (+)-Indacrinone and related indanone derivatives, molecular docking studies have been instrumental in elucidating potential protein targets and understanding the structural basis of their biological activity.

While specific docking studies exclusively on this compound are not extensively detailed in the available literature, research on structurally similar indanone derivatives provides valuable insights. For instance, computational investigations have been conducted on various indanone derivatives to explore their binding affinity with targets such as the E3 ubiquitin ligase component Cereblon (CRBN). In one such study, 68 indanedione and indanone derivatives were docked with Cereblon, revealing that ten of these molecules exhibited a better binding affinity than the known ligand thalidomide. nih.gov This suggests that the indanone scaffold, central to the structure of this compound, is a viable candidate for interaction with this protein.

Furthermore, molecular docking analyses of an indanone derivative isolated from Fernandoa adenophylla were performed against several molecular targets, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α), indicating a binding affinity with these anti-inflammatory targets. nih.gov Another study focused on 2-substituted 1-indanone (B140024) derivatives as acetylcholinesterase (AChE) inhibitors, using docking to explore their binding modes within the enzyme's active site. nih.gov The results from these studies on related compounds suggest that this compound could potentially interact with a range of protein targets, and its specific binding characteristics would be determined by its unique stereochemistry and substituent groups.

The following table summarizes representative findings from molecular docking studies on indanone derivatives, which can be considered indicative of the potential interactions of this compound.

| Compound Class | Protein Target | Key Findings |

| Indanedione/Indanone Derivatives | Cereblon (CRBN) | Ten derivatives showed higher binding affinity than thalidomide. nih.gov |

| Indanone from F. adenophylla | COX-1, COX-2, TNF-α | Demonstrated binding affinity with these anti-inflammatory targets. nih.gov |

| 2-substituted 1-indanone Derivatives | Acetylcholinesterase (AChE) | Elucidated binding modes within the active site. nih.gov |

These studies underscore the utility of molecular docking in identifying potential protein-ligand interactions and guiding further experimental validation for compounds like this compound.

Quantum Mechanical Calculations for Reaction Mechanism Elucidation in Synthesis

Quantum mechanical (QM) calculations are a powerful tool for investigating the intricacies of chemical reactions, including the elucidation of reaction mechanisms and the origins of stereoselectivity. chinesechemsoc.orgtesisenred.net In the synthesis of this compound, particularly in understanding the enantioselectivity of key synthetic steps, QM methods have been referenced as being crucial.

The enantioselective synthesis of this compound has been achieved via chiral phase-transfer catalysis. chinesechemsoc.orgmdpi.com Mechanistic studies of similar reactions, such as the cinchoninium-catalyzed umpolung Michael addition of imines, have employed quantum mechanical calculations to understand the controlling factors of chirality. chinesechemsoc.org These computational investigations have revealed that a network of weak bonding interactions between the catalyst and the substrates is responsible for the observed high levels of regio- and stereoselectivity. chinesechemsoc.org

In a study on a related asymmetric transformation, a combination of computational and experimental approaches was used to detail the reaction mechanism and the factors governing stereochemical control. chinesechemsoc.org The calculations identified the C-C bond formation as the rate- and selectivity-determining step. chinesechemsoc.org Furthermore, a novel catalyst-substrate binding mode was elucidated, where the cinchoninium catalyst interacts with the enal oxygen through multiple C-H bonds, and the positioning of the azaallyl anion is directed by nonclassical hydrogen-bonding interactions. chinesechemsoc.org

While a detailed QM analysis specifically for the synthesis of this compound is not fully available in the public domain, the principles derived from studies on analogous systems provide a strong framework for understanding its stereoselective synthesis. These studies highlight the importance of subtle, non-covalent interactions in directing the stereochemical outcome of the reaction, a level of detail that is only accessible through quantum mechanical calculations.

Molecular Dynamics Simulations of Drug-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on drug-target interactions, complementing the static picture provided by molecular docking. nih.gov By simulating the movement of atoms over time, MD can reveal conformational changes, the stability of binding poses, and the role of solvent molecules in the binding process.

For indanone derivatives, MD simulations have been employed to gain a deeper understanding of their interaction with biological targets. In a study of indanone derivatives as microtubule destabilizers, MD simulations were used to investigate the interaction mechanism at the colchicine (B1669291) binding site of the αβ-tubulin dimer. nih.gov The simulations revealed that the 3,4,5-trimethoxyphenyl fragment of the indanone derivatives plays a crucial role in binding through hydrophobic interactions. nih.gov Furthermore, the study showed that the binding of these ligands suppressed the twisting and bending motions of the tubulin dimer, which is believed to contribute to microtubule destabilization. nih.gov

In another study, MD simulations were conducted on an indanone derivative isolated from Fernandoa adenophylla in complex with COX-1 and COX-2 to understand the time-evolving inhibitory effect. nih.gov Similarly, a computational investigation of indanedione and indanone derivatives as inhibitors of Cereblon (CRBN) utilized MD simulations to study the stability of the ligand-protein complexes and to calculate binding affinities using the MM/PBSA method. nih.gov

These examples, while not directly on this compound, demonstrate the power of MD simulations to provide detailed mechanistic insights into how indanone-based molecules interact with their protein targets. Such studies are crucial for the rational design of more potent and selective therapeutic agents.

The following table summarizes key insights gained from MD simulations of indanone derivatives.

| Compound Class | Protein Target | Key Insights from MD Simulations |

| Indanone Derivatives | αβ-Tubulin Dimer | Suppression of twisting and bending motions upon ligand binding, leading to microtubule destabilization. nih.gov |

| Indanone from F. adenophylla | COX-1, COX-2 | Elucidation of the time-evolving inhibitory effect within the active site. nih.gov |

| Indanedione/Indanone Derivatives | Cereblon (CRBN) | Assessment of ligand-protein complex stability and calculation of binding affinities. nih.gov |

In Silico Prediction of Pharmacological Activity (Preclinical)

In silico methods for predicting the pharmacological activity of compounds are a cornerstone of modern drug discovery, enabling the rapid screening of large chemical libraries and the prioritization of candidates for further experimental testing. patsnap.comnih.gov These computational approaches encompass a range of techniques, from quantitative structure-activity relationship (QSAR) modeling to pharmacophore mapping and machine learning algorithms. nih.govjapsonline.com

For this compound, its pharmacological profile as a diuretic with uricosuric properties has been well-established through preclinical and clinical studies. nih.govnih.govncats.iowikipedia.org The differential activities of its enantiomers, with the (R)-enantiomer being a potent diuretic and the (S)-enantiomer possessing uricosuric effects, highlight the stereospecificity of its interactions with biological targets. wikipedia.org

While specific in silico preclinical prediction studies for this compound are not extensively documented in publicly available literature, the principles of in silico pharmacology can be applied retrospectively to understand its activity. For example, QSAR models could be developed using a series of indanone derivatives with known diuretic and uricosuric activities to identify the key structural features that govern these effects. researchgate.net Such models could then be used to predict the activity of new, unsynthesized analogs.

Studies on other indanone derivatives have successfully employed in silico methods to predict their biological activities. For instance, 3D-QSAR studies on 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors have yielded models with good predictive power. nih.gov These models provide contour maps that indicate how modifications to the chemical structure are likely to impact binding affinity. nih.gov

The application of in silico tools for ADME/T (absorption, distribution, metabolism, excretion, and toxicity) prediction is also a critical component of preclinical evaluation. researchgate.net These predictions help to identify potential liabilities early in the drug discovery process, saving time and resources. japsonline.com For this compound, such in silico predictions would be valuable in assessing its drug-like properties and potential for off-target effects.

| Computational Method | Application to Indanone Derivatives | Relevance to this compound |

| 3D-QSAR | Development of predictive models for acetylcholinesterase inhibition. nih.gov | Could be used to model and predict diuretic and uricosuric activity. |

| Pharmacophore Modeling | Identification of essential structural features for biological activity. | Could define the key features for interaction with renal transporters. |

| ADME/T Prediction | Assessment of drug-like properties and potential toxicity. researchgate.net | Would provide a computational assessment of its pharmacokinetic and safety profile. |

Future Directions in Academic Research of + Indacrinone

Elucidating Unresolved Molecular Targets and Pathways

While it is established that (+)-indacrinone exerts its uricosuric effects by acting on the renal tubules, the precise molecular targets and downstream signaling pathways are not fully elucidated. karger.com Future research should focus on identifying the specific transporters and receptors with which this compound interacts to modulate uric acid excretion. While its sibling enantiomer, (-)-indacrinone (B14640750), is known to act on the thick ascending limb of Henle's Loop, this compound's activity is localized to the 'cortical diluting segment' or early distal tubule. karger.com

Key research questions that remain to be answered include:

Identification of Primary Molecular Targets: Beyond a general effect on tubular transport, which specific urate transporters (e.g., URAT1, OAT4, ABCG2) are directly modulated by this compound?

Stereo-selectivity at the Molecular Level: What is the precise molecular basis for the observed stereo-selectivity of the diuretic receptors in the nephron that differentiate between the (+) and (-) enantiomers? karger.com

Intracellular Signaling Cascades: Does this compound activate any intracellular signaling pathways to exert its effects, or is its action purely on extracellular domains of transporters?

Advanced biochemical and molecular biology techniques, such as affinity chromatography, mass spectrometry-based proteomics, and CRISPR-Cas9 gene editing, could be employed to identify and validate these molecular targets.

Development of Advanced Enantioselective Synthetic Routes

The biological activities of the indacrinone (B1671820) enantiomers are distinct, making their stereoselective synthesis a critical aspect of research and potential therapeutic development. wikipedia.org While methods for the enantioselective synthesis of this compound, such as those employing chiral phase-transfer catalysis, have been reported, there is always a need for more efficient, scalable, and environmentally friendly synthetic strategies. acs.org

Future research in this area could focus on:

Novel Catalytic Systems: The development of new chiral catalysts, including organocatalysts, transition metal complexes, and biocatalysts (enzymes), could offer improved enantioselectivity and yields. jocpr.comnih.gov

Asymmetric Synthesis Methodologies: The exploration of modern asymmetric synthesis techniques, such as asymmetric hydrogenation, aldol (B89426) reactions, or Michael additions, could provide alternative and more efficient routes to the chiral indanone core. uwindsor.canih.gov

Continuous Flow Synthesis: The application of continuous flow chemistry could enable the scalable, safe, and efficient production of enantiomerically pure this compound, which is particularly important for any future pharmaceutical development. nih.gov

Green Chemistry Approaches: The design of synthetic routes that utilize greener solvents, reduce waste, and are more atom-economical is an important goal for modern organic synthesis. mdpi.com

The table below summarizes some potential advanced synthetic approaches that could be explored.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Organocatalysis | Metal-free, environmentally benign, high enantioselectivity. | Development of novel chiral organic catalysts for the key stereocenter-forming reaction. |

| Biocatalysis | High specificity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes (e.g., ketoreductases) for the asymmetric reduction of a prochiral precursor. |

| Continuous Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction conditions and reactor design for the continuous enantioselective synthesis of this compound. |

Novel Preclinical Models for Mechanistic Studies

The use of appropriate preclinical models is crucial for further elucidating the mechanism of action of this compound and for predicting its effects in humans. While traditional cell culture and animal models have been valuable, the development of more sophisticated and physiologically relevant models is a key area for future research. mdpi.com

Future directions in preclinical modeling could include:

3D Organoid Cultures: The use of kidney organoids derived from human pluripotent stem cells could provide a more accurate in vitro model of the human nephron for studying the effects of this compound on tubular transport.

Organ-on-a-Chip Technology: Microfluidic "kidney-on-a-chip" devices that recapitulate the structure and function of the nephron could be used to study the drug's effects on specific segments of the renal tubule in a controlled environment. mdpi.com

Genetically Engineered Animal Models: The development of animal models with specific genetic modifications, such as humanized uric acid transporters, could provide more accurate in vivo models for studying the uricosuric effects of this compound. clinexprheumatol.orgresearchgate.net

Hyperuricemia Animal Models: Utilizing and refining existing animal models of hyperuricemia will be essential for evaluating the efficacy of this compound and its derivatives in a disease-relevant context. clinexprheumatol.orgmdpi.com

These advanced preclinical models will not only enhance our understanding of this compound's pharmacology but also improve the translation of preclinical findings to the clinical setting.

Exploration of Indacrinone Scaffold for New Chemical Entities with Specific Biochemical Activities

The indacrinone scaffold represents a privileged structure in medicinal chemistry, and its modification could lead to the discovery of new chemical entities with novel or improved biochemical activities. beilstein-journals.org The distinct pharmacological profiles of the (+) and (-) enantiomers suggest that subtle structural changes can lead to significant differences in biological activity. chiralpedia.com

Future research in this area could involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the indacrinone scaffold and evaluation of the resulting analogues could lead to a deeper understanding of the structural requirements for uricosuric activity and could identify compounds with enhanced potency or selectivity. researchgate.netmdpi.comnih.gov

Development of Novel Uricosuric Agents: By leveraging the knowledge gained from SAR studies, it may be possible to design and synthesize novel uricosuric agents based on the indacrinone scaffold with improved efficacy and safety profiles.

Exploration of Other Therapeutic Areas: The indacrinone scaffold could be explored for its potential in other therapeutic areas. For example, modifications could be made to target other transporters or enzymes, potentially leading to new treatments for a variety of diseases. nih.govnih.govmdpi.com

The table below outlines some potential modifications to the indacrinone scaffold and their hypothetical therapeutic goals.

| Scaffold Modification | Hypothetical Therapeutic Goal | Rationale |

| Modification of the Phenoxyacetic Acid Side Chain | Enhanced uricosuric activity or altered transporter selectivity. | This side chain is crucial for the diuretic and uricosuric effects of phenoxyacetic acid derivatives. nih.gov |

| Substitution on the Indanone Ring | Improved metabolic stability or modulation of off-target effects. | The indanone core is a key structural feature that can be readily modified. beilstein-journals.org |

| Introduction of New Functional Groups | Novel biological activities beyond uricosuria. | The addition of new chemical moieties could lead to interactions with different biological targets. |

Q & A

Q. What are the primary pharmacological targets of (+)-Indacrinone, and what experimental approaches are used to validate these targets?

this compound primarily targets renal ion transporters, including the Na⁺/K⁺/Cl⁻ cotransporter (NKCC2) and epithelial sodium channels (ENaC). To validate these targets, researchers employ:

- In vitro assays : Radioligand binding studies using isolated membrane preparations to measure competitive inhibition .

- Functional assays : Measurement of ion flux in cultured renal tubular cells using fluorescent probes (e.g., BCECF-AM for intracellular pH changes) .

- Knockout models : Genetic deletion of target proteins in animal models to confirm specificity .

Q. What in vitro and in vivo models are most appropriate for evaluating the diuretic efficacy of this compound?

- In vitro : Isolated perfused tubule assays from rodent kidneys to measure electrolyte excretion rates .

- In vivo :

- Acute diuresis studies in rats with induced hypertension, monitoring urine output and electrolyte excretion via metabolic cages .

- Chronic models (e.g., Dahl salt-sensitive rats) to assess long-term efficacy and renal adaptation .

Q. What validated analytical methods are available for quantifying this compound in biological matrices, and what are their validation parameters?

- HPLC-UV : Linear range of 0.1–50 µg/mL, limit of detection (LOD) 0.03 µg/mL, intra-day precision <5% RSD .

- LC-MS/MS : Lower LOD (0.01 ng/mL), validated for plasma and urine with recovery rates >90% .

- Validation criteria : Follow FDA guidelines for specificity, accuracy (85–115%), and stability under freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during the synthesis of this compound, and what analytical techniques are critical for assessing chiral integrity?

- Synthetic optimization :

- Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to enhance enantioselectivity .

- Crystallization-induced dynamic resolution (CIDR) to isolate the desired enantiomer .

- Analytical validation :

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric detection .

- X-ray crystallography to confirm absolute configuration .